Dimethyl 2-methylcyclobutane-1,1-dicarboxylate
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Overview
Description
Dimethyl 2-methylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C₉H₁₄O₄. It is a derivative of cyclobutane, featuring two ester groups and a methyl group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-methylcyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of dimethyl malonate with 2-methyl-1,3-butadiene in the presence of a strong acid catalyst can yield the desired compound. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the substituent introduced, such as ethers or amines.
Scientific Research Applications
Dimethyl 2-methylcyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which dimethyl 2-methylcyclobutane-1,1-dicarboxylate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the ester groups are typically hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The cyclobutane ring can undergo ring-opening reactions under certain conditions, which can be exploited in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl cyclobutane-1,1-dicarboxylate
- Dimethyl 1,2-cyclobutanedicarboxylate
- Dimethyl 1,3-cyclobutanedicarboxylate
Uniqueness
Dimethyl 2-methylcyclobutane-1,1-dicarboxylate is unique due to the presence of a methyl group on the cyclobutane ring, which influences its reactivity and physical properties. This structural feature distinguishes it from other cyclobutane derivatives and can lead to different reaction pathways and applications.
Properties
IUPAC Name |
dimethyl 2-methylcyclobutane-1,1-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-6-4-5-9(6,7(10)12-2)8(11)13-3/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTZRIUJDWUIFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1(C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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